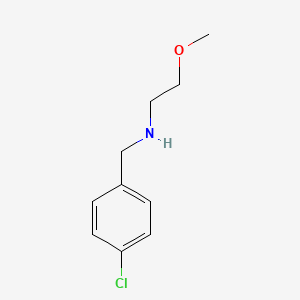

N-(4-Chlorobenzyl)-2-methoxy-1-ethanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include information about the functional groups present in the molecule.

Synthesis Analysis

This involves a detailed examination of the methods used to synthesize the compound. It may include the starting materials, reagents, reaction conditions, and yield.Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the molecule.Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It may include information about the reagents and conditions required for the reaction, the mechanism of the reaction, and the products formed.Physical And Chemical Properties Analysis

This includes information about the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as reactivity and stability).Applications De Recherche Scientifique

Analytical Detection and Quantification

One significant application of N-(4-Chlorobenzyl)-2-methoxy-1-ethanamine derivatives, specifically in the form of NBOMe compounds (such as 2CC-NBOMe and 25I-NBOMe), is in the realm of analytical chemistry. Research has developed high-performance liquid chromatography tandem mass spectrometry (HPLC/MS/MS) methods for the detection and quantification of these compounds in human serum. This assay, crucial for clinical toxicology testing, was designed to address the challenges posed by these drugs' potent effects even at very low doses. The method utilizes solid-phase extraction and electrospray ionization to achieve sensitive detection, with a calibration range suitable for quantifying serum concentrations in emergency department patients suffering from intoxication (Poklis et al., 2013).

Legal and Regulatory Actions

The increasing prevalence and potential danger of NBOMe compounds have prompted regulatory actions to control their distribution and use. A notable example is the placement of three synthetic phenethylamines, including 25I-NBOMe and 25C-NBOMe, into Schedule I of the Controlled Substances Act. This classification reflects a determination that these substances pose a significant risk to public safety, necessitating strict regulatory control and sanctions on their handling. Such legal measures underscore the importance of scientific research in informing policy decisions concerning novel psychoactive substances (Federal Register, 2016).

Chemical Synthesis and Characterization

Research on N-(4-Chlorobenzyl)-2-methoxy-1-ethanamine derivatives extends into the field of synthetic chemistry, where studies explore their synthesis and characterization. This includes the development of novel synthetic routes for related compounds and the investigation of their chemical properties through analytical techniques such as gas chromatography-mass spectrometry (GC-MS), liquid chromatography-mass spectrometry (LC-MS), and nuclear magnetic resonance (NMR) spectroscopy. Such research not only advances the understanding of these compounds' chemical nature but also supports the development of analytical methods for their detection and study (Luo et al., 2008).

Pharmacology and Toxicology

The pharmacological and toxicological profiles of NBOMe compounds are crucial areas of research, given their potent psychoactive effects and associated risks. Studies involving rodent models have investigated the locomotor and discriminative stimulus effects of these substances, providing insights into their action mechanisms and potential hazards. Such research is vital for understanding the health implications of these drugs and informing medical and legal responses to their abuse (Gatch et al., 2017).

Safety And Hazards

This involves an examination of the compound’s toxicity, flammability, and other hazards. It may also include information about safe handling and disposal procedures.

Orientations Futures

This could involve a discussion of potential applications for the compound, areas where further research is needed, or new synthesis methods that could be developed.

I hope this general outline is helpful. If you have a different compound or a more specific question, feel free to ask!

Propriétés

IUPAC Name |

N-[(4-chlorophenyl)methyl]-2-methoxyethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClNO/c1-13-7-6-12-8-9-2-4-10(11)5-3-9/h2-5,12H,6-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAKIFYDDSQOBAF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNCC1=CC=C(C=C1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20397525 |

Source

|

| Record name | N-[(4-Chlorophenyl)methyl]-2-methoxyethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20397525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-Chlorobenzyl)-2-methoxy-1-ethanamine | |

CAS RN |

827328-39-2 |

Source

|

| Record name | 4-Chloro-N-(2-methoxyethyl)benzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=827328-39-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(4-Chlorophenyl)methyl]-2-methoxyethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20397525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-3-(4-fluoroanilino)-2-[4-(3-fluoropropoxy)phenyl]-2-propenenitrile](/img/structure/B1308093.png)

![2-[(4-Fluorobenzyl)amino]-1,1-bis(4-fluorophenyl)-1-ethanol](/img/structure/B1308112.png)